Methyl 3-(2-formylphenyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-formylphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of methyl cinnamate with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the formyl group is introduced at the ortho position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-formylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl 3-(2-carboxyphenyl)prop-2-enoate.
Reduction: Methyl 3-(2-hydroxymethylphenyl)prop-2-enoate.
Substitution: Methyl 3-(2-substituted phenyl)prop-2-enoate derivatives.
Scientific Research Applications
Methyl 3-(2-formylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which methyl 3-(2-formylphenyl)prop-2-enoate exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the formyl group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In biological systems, the compound may interact with enzymes that recognize formyl groups, leading to specific biochemical transformations.
Comparison with Similar Compounds
Methyl 3-(2-formylphenyl)prop-2-enoate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Ethyl 3-(2-formylphenyl)prop-2-enoate: Similar structure but with an ethyl ester group, which may influence its reactivity and solubility.
Methyl 3-(3-formylphenyl)prop-2-enoate: The formyl group is at the meta position, affecting the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
methyl (E)-3-(2-formylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-8H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECOKXYSVFVXRX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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